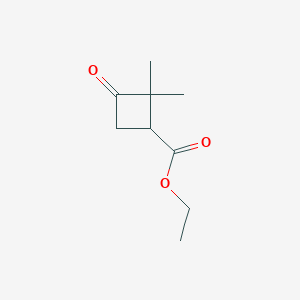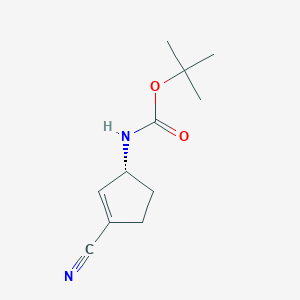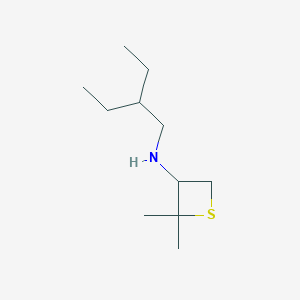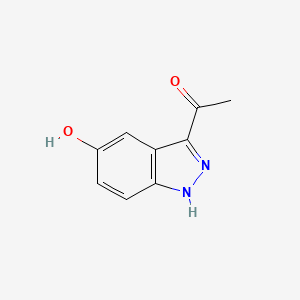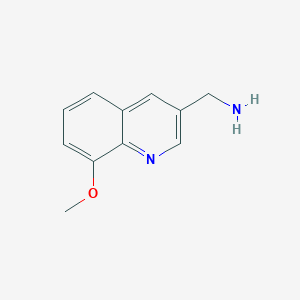![molecular formula C13H20F2N2O3 B13021783 tert-Butyl6,6-difluoro-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13021783.png)
tert-Butyl6,6-difluoro-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl6,6-difluoro-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is a synthetic organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl group, two fluorine atoms, and a diazaspirodecane core. It is primarily used in scientific research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl6,6-difluoro-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the diazaspirodecane core: This step involves the cyclization of a suitable diamine with a diketone under acidic or basic conditions.
Introduction of the tert-butyl group: The tert-butyl group is introduced via alkylation using tert-butyl bromide or tert-butyl chloride in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl6,6-difluoro-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the diazaspirodecane core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted diazaspirodecane derivatives.
Scientific Research Applications
tert-Butyl6,6-difluoro-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl6,6-difluoro-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl6,6-difluoro-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 6-fluoro-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate: Similar structure but with one fluorine atom.
tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate: Lacks fluorine atoms.
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate: Lacks the 3-oxo group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H20F2N2O3 |
|---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
tert-butyl 6,6-difluoro-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C13H20F2N2O3/c1-11(2,3)20-10(19)17-5-4-12(13(14,15)8-17)6-9(18)16-7-12/h4-8H2,1-3H3,(H,16,18) |
InChI Key |
NTYIGWACOJCMFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC(=O)NC2)C(C1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


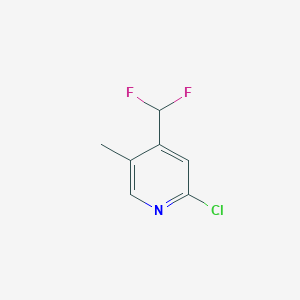
![4-(Aminomethyl)benzo[d]thiazol-2-amine](/img/structure/B13021706.png)
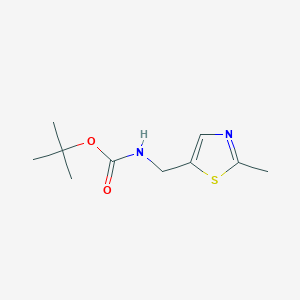
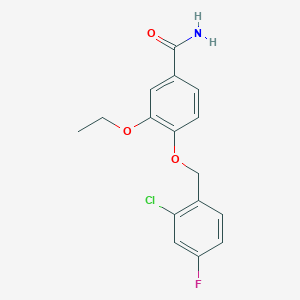
![2-Chloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B13021717.png)
![3-bromo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13021720.png)
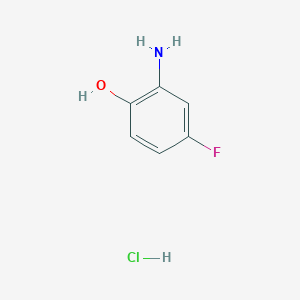
![(1R,3S)-5-Azaspiro[2.4]heptan-1-amine](/img/structure/B13021733.png)
